Isobutyl formate
Overview
Description
Isobutyl formate, also known as 2-Methylpropyl formate, is an organic ester with the chemical formula C5H10O2 . It is a clear and colorless liquid that gives off a characteristic fruity aroma . This ester of formic acid and isobutanol is often used as a flavoring or fragrance agent in various industries .
Synthesis Analysis
The production of isobutyl formate typically involves esterification, a chemical reaction between an alcohol and a carboxylic acid . In this case, formic acid reacts with isobutanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid . The resulting ester can then be purified through techniques like distillation .Molecular Structure Analysis
The structure of isobutyl formate comprises a formate group (-OCH), which is an ester, attached to an isobutyl group . This results in the compound exhibiting a unique set of chemical and physical properties .Chemical Reactions Analysis
Isobutyl formate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis
Isobutyl formate has a molar mass of approximately 102.13 g/mol . It is highly volatile and has a boiling point of about 107-109 °C . Its relative density is approximately 0.87 g/cm3, making it less dense than water . It has limited solubility in water but is miscible with most organic solvents such as alcohol and ether . This compound is generally stable under normal temperatures and pressures, although it can decompose under excessive heat . Isobutyl formate is flammable, and its vapors can form explosive mixtures with air .Scientific Research Applications
Peptide Synthesis
Isobutyl formate has been used in peptide formation during the synthesis of pteroyl-(γ-L-glutamyl)n-L-glutamic acid, which is significant in the study of folates and antifolates in biochemistry and pharmacology .
Kinetic Studies
It has been involved in kinetic studies for the reactions of hydroxyl (OH) and chlorine (Cl) radicals, providing insights into atmospheric chemistry and the environmental impact of organic compounds .
Flavor and Fragrance Ingredient
Due to its sweet, ethereal, and slightly fruity odor, isobutyl formate is used as a flavor and fragrance ingredient, which can be relevant in food science and cosmetic chemistry .
For a more comprehensive analysis covering additional unique applications, a detailed literature review or database search in scientific publications may be necessary, as the available online resources do not provide exhaustive information on all possible research applications of isobutyl formate.
MilliporeSigma - Isobutyl formate Wikipedia - Isobutyl formate HAL archives-ouvertes - Reactions of OH and Cl with isopropyl formate, isobutyl formate, n-propyl isobutyrate
Safety And Hazards
properties
IUPAC Name |
2-methylpropyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSWPWPYJVYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | ISOBUTYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3668 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060257 | |
Record name | Formic acid, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl formate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Vapors may be narcotic and irritating in high concentrations. Used as a solvent and to make perfumes., Colorless liquid; [CAMEO] Clear light yellow liquid; [Acros Organics MSDS], Liquid, colourless to pale yellow liquid with a fruity, ethereal odour | |
Record name | ISOBUTYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13912 | |
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Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
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Record name | Isobutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
97.00 to 99.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
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Flash Point |
less than 70 °F (NFPA, 2010) | |
Record name | ISOBUTYL FORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3668 | |
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Solubility |
10.2 mg/mL at 25 °C, miscible with alcohol, ether; soluble in organic solvents; slightly soluble in water | |
Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Isobutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.876-0.886 | |
Record name | Isobutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
40.1 [mmHg] | |
Record name | Isobutyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
Isobutyl formate | |
CAS RN |
542-55-2 | |
Record name | ISOBUTYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl formate | |
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Record name | Isobutyl formate | |
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Record name | ISOBUTYL FORMATE | |
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Record name | Formic acid, 2-methylpropyl ester | |
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Record name | Formic acid, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060257 | |
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Record name | Isobutyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.017 | |
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Record name | ISOBUTYL FORMATE | |
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Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-95 °C | |
Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Citations
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